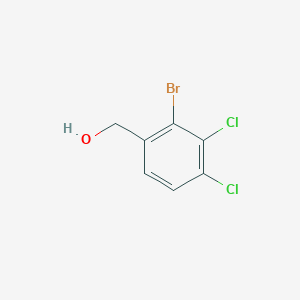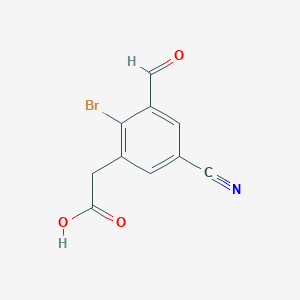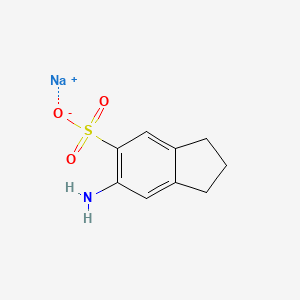
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
Übersicht
Beschreibung
“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2 . It has a molecular weight of 214.28 and its IUPAC name is (4-fluoropiperidin-1-yl)(piperidin-4-yl)methanone .
Molecular Structure Analysis
The InChI code for “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” has a molecular weight of 214.28 . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
I have conducted a search on the scientific research applications of “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”. Here is a comprehensive analysis focusing on six unique applications:
Pharmaceutical Research
Piperidine derivatives, including compounds like (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, are often explored for their potential as pharmaceutical agents. They have been studied for their efficacy in treating various conditions such as cancer, viral infections, and Alzheimer’s disease due to their pharmacophoric features .
Antimicrobial and Antifungal Applications
These compounds are also investigated for their antimicrobial and antifungal properties. Research into new antibiotics and antifungals is crucial given the rise of drug-resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory potential of piperidine derivatives makes them candidates for the development of new pain relief medications .
Antihypertensive Agents
Piperidine derivatives can act as antihypertensive agents, offering a possible avenue for the development of new treatments for high blood pressure .
Anticoagulant Properties
Research into anticoagulant properties of piperidine derivatives could lead to new treatments for preventing blood clots .
Chemical Synthesis and Material Science
Beyond pharmaceuticals, these compounds may have applications in chemical synthesis and material science due to their unique chemical structures .
Zukünftige Richtungen
Piperidine derivatives, such as “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”, have shown promising results in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
Eigenschaften
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHOBXQZKYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















